

Solubility of 5,6,7,8-Tetrahydroquinoxaline in organic solvents

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Compound of Interest

Compound Name: **5,6,7,8-Tetrahydroquinoxaline**

Cat. No.: **B1293704**

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An In-depth Technical Guide to the Solubility of **5,6,7,8-Tetrahydroquinoxaline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinoxaline (CAS No. 34413-35-9), also known as cyclohexapyrazine, is a heterocyclic aromatic compound with a molecular formula of C₈H₁₀N₂.^{[1][2]} It is recognized for its unique structural properties, which make it a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules.^[3] Researchers have explored its potential in developing pharmaceuticals for neurological disorders and as an anti-inflammatory agent.^[3] Beyond its pharmaceutical applications, it is also utilized in the development of advanced materials like organic semiconductors and sensors and is used as a flavoring agent in the food industry.^{[1][3]}

Understanding the solubility of **5,6,7,8-Tetrahydroquinoxaline** is critical for its application in drug discovery, formulation development, and material science. Solubility directly impacts bioavailability, reaction kinetics, and the overall efficacy of screening and synthesis protocols. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a relevant experimental workflow.

Solubility Data

Quantitative solubility data for **5,6,7,8-Tetrahydroquinoxaline** in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated aqueous solubility values have been reported. The following table summarizes the available information.

Solvent	Formula	Type	Solubility	Temperature (°C)	Notes
Water	H ₂ O	Aqueous	Slightly Soluble[1][4]	25	Estimated value: 2091 mg/L[4]. A predicted value is 42.6 g/L[5].
Ethanol	C ₂ H ₅ OH	Organic (Polar Protic)	Soluble[1][4]	Not Specified	Widely used as a solvent for synthesis of quinoxaline derivatives[6][7].
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Organic (Polar Aprotic)	Soluble[1]	Not Specified	DMSO is a strong, polar, water-miscible organic solvent[8].
Propylene Glycol	C ₃ H ₈ O ₂	Organic (Polar Protic)	Soluble[1]	Not Specified	---
Vegetable Oils	N/A	Organic (Non-polar)	Soluble[1]	Not Specified	---

Experimental Protocols for Solubility Determination

For researchers needing precise quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a classic and reliable technique for

determining the thermodynamic equilibrium solubility of a compound.[9][10]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

- **5,6,7,8-Tetrahydroquinoxaline** (solid)
- Selected organic solvent(s) of high purity
- Glass vials or flasks with airtight screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
- Volumetric flasks and pipettes

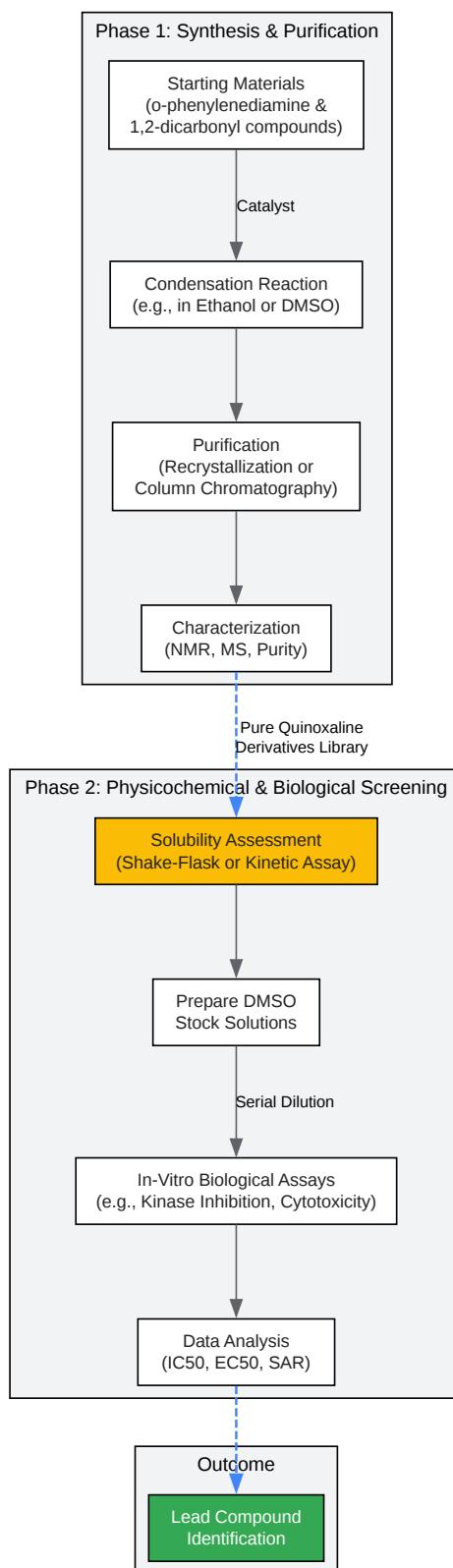
Procedure:

- Preparation: Add an excess amount of solid **5,6,7,8-Tetrahydroquinoxaline** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]
- Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
- Sampling: Carefully withdraw a precise aliquot from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter compatible with the solvent.
- Dilution: Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-MS.[\[9\]](#)
- Calculation: Calculate the solubility by taking the dilution factor into account, typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be repeated at least three times to ensure reproducibility.

Visualization: Workflow for Synthesis and Screening

In drug development, **5,6,7,8-Tetrahydroquinoxaline** can serve as a core scaffold for creating a library of derivative compounds. The following diagram illustrates a typical workflow from synthesis to preliminary biological screening, highlighting the importance of solubility assessment. This process is common for developing novel quinoxaline-based therapeutic agents.[\[3\]](#)[\[6\]](#)[\[11\]](#)

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Caption: Workflow for Synthesis and Screening of Quinoxaline Derivatives.

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